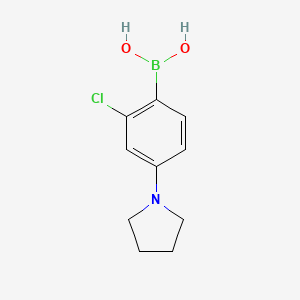

2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid

Description

Properties

IUPAC Name |

(2-chloro-4-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXYEXOXLNJDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2CCCC2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid typically involves the reaction of 2-chloro-4-bromophenylboronic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This compound serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures. The reaction proceeds via three steps:

-

Oxidative addition : Aryl halides (e.g., 2,4-dichloropyrimidine) bind to Pd(0), forming Pd(II) intermediates.

-

Transmetalation : The boronic acid group transfers to Pd(II), displacing the halide.

-

Reductive elimination : The biaryl product forms, regenerating Pd(0) .

Key Findings:

-

Regioselectivity : Coupling occurs preferentially at the 4-position of 2,4-dichloropyrimidine, with <8% side product formation at the 2-position .

-

Solvent Optimization :

-

Temperature Effects : Optimal yields (80–81%) are achieved at 100°C under microwave irradiation, with prolonged heating (>120°C) favoring undesired biphenyl byproducts .

Nucleophilic Aromatic Substitution (NAS)

The chlorine substituent on the phenyl ring participates in NAS reactions. For example:

-

Reaction with pyrrolidine derivatives in polar aprotic solvents (e.g., DMF) at 50°C yields substituted products, though competing hydrolysis can occur .

-

Sodium tert-butoxide accelerates substitution rates by deprotonating intermediates .

Substituent Effects on Reactivity

Electron-withdrawing groups (EWGs) on coupling partners enhance reaction efficiency:

| Boronic Acid Substituent | Yield (%) | Selectivity (4- vs. 2-position) |

|---|---|---|

| -CF₃ (EWG) | 85 | >20:1 |

| -OCH₃ (EDG) | 62 | 12:1 |

| -NH₂ (EDG) | 48 | 8:1 |

EWGs stabilize transition states during transmetalation, improving both yield and regioselectivity .

Stability and Environmental Sensitivity

-

pH Sensitivity : The boronic acid group reversibly forms boronate esters under basic conditions, altering reactivity.

-

Thermal Decomposition : Prolonged heating above 120°C degrades the compound, reducing catalytic turnover .

Comparative Reactivity with Analogues

| Compound | Key Difference | Reactivity in Suzuki Coupling |

|---|---|---|

| 4-(Pyrrolidine-1-carbonyl)phenylboronic acid | Lacks chlorine substituent | Lower regioselectivity |

| 3-Chloro-4-methoxyphenylboronic acid | Methoxy vs. pyrrolidine | Reduced electron density |

The chlorine and pyrrolidine groups synergistically enhance both electronic activation and steric guidance during coupling .

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is in Suzuki coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The compound acts as a boronic acid reagent that can react with various aryl halides under palladium-catalyzed conditions.

Case Study: Reaction Conditions and Yields

In a detailed study, the compound was utilized in a microwave-assisted Suzuki coupling reaction, demonstrating high yields under optimized conditions. For instance, when reacting with 2,4-dichloropyrimidine, yields reached up to 80% at temperatures around 100 °C with specific solvent volumes . The efficiency of this reaction illustrates the compound's utility in synthesizing substituted aromatic compounds.

Anti-inflammatory Properties

Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties. For example, studies on related pyrimidine derivatives have shown significant inhibition of COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases . The structure-activity relationship (SAR) studies further elucidate how modifications to the compound can enhance its biological efficacy.

Antimicrobial and Antiproliferative Effects

The compound's structural analogs have been investigated for their antimicrobial and antiproliferative activities. Notably, certain derivatives have displayed effective inhibition against various bacterial strains and cancer cell lines, highlighting their potential as therapeutic agents . The mechanism of action often involves interference with critical biochemical pathways necessary for cell proliferation or survival.

Structure-Activity Relationships

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the pyrrolidine ring or phenyl group can significantly alter the compound's activity profile.

Table: Structure-Activity Relationship Insights

These insights provide a framework for designing new compounds with enhanced biological activity based on the core structure of this compound.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is primarily based on its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the pyrrolidine ring enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The pyrrolidine group in the target compound provides greater steric hindrance compared to electron-withdrawing groups like trifluoromethyl (-CF₃) or methoxycarbonyl (-CO₂Me) . This may reduce reactivity in coupling reactions but enhance selectivity.

- Molecular Weight : The target compound is the heaviest among the listed analogs, primarily due to the pyrrolidine ring .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions require precise electronic and steric tuning of boronic acids. Evidence from coupling reactions with phenylboronic acid (e.g., forming biphenyls in 84–86% yields ) suggests that substituents significantly influence efficiency.

- Electron-Donating vs. Electron-Withdrawing Groups: The pyrrolidine group is moderately electron-donating, which could stabilize the boronic acid during transmetallation steps .

- Steric Hindrance : The pyrrolidine substituent may reduce coupling efficiency with bulky palladium catalysts, as seen in analogous systems requiring optimized ligand frameworks .

Physical and Thermal Properties

While direct thermal data for the target compound is unavailable, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods for assessing boronic acid stability .

- Melting Points : Analogous compounds with chloro and aryl substituents exhibit melting points between 268–287°C , suggesting the target compound may fall within this range.

- Solubility : The pyrrolidine group likely improves solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to -CF₃ or -CO₂Me analogs, which are more lipophilic .

Spectral Characterization

1H NMR and IR spectroscopy are critical for structural validation:

Biological Activity

2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H13BClNO3, and it features a phenylboronic acid moiety substituted with a pyrrolidine group. The presence of the boron atom is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition processes.

Boronic acids, including this compound, are known to interact with diols and can form reversible covalent bonds with certain proteins. This interaction is pivotal in modulating enzyme activity, particularly in proteases and glycosyltransferases. The compound's mechanism likely involves:

- Inhibition of Enzymatic Activity : By binding to active sites or allosteric sites on target enzymes, it can alter their function.

- Molecular Targeting : The pyrrolidine moiety may enhance selectivity towards specific biological targets due to conformational flexibility.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Mechanistic Insights : The compound was shown to interfere with the ubiquitin-proteasome pathway, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It demonstrated moderate activity against Candida albicans, Escherichia coli, and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values comparable to established antimicrobial agents .

- Potential Mechanism : The antimicrobial action may be attributed to its ability to disrupt bacterial cell wall synthesis or function through enzyme inhibition .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications. Key findings from SAR studies include:

- Pyrrolidine Substituents : Variations in the pyrrolidine ring can significantly affect biological activity, with certain substitutions enhancing potency against specific targets .

- Boronic Acid Moiety : The presence of the boron atom is essential for maintaining the compound's reactivity and binding affinity towards target enzymes.

Case Studies

- Anticancer Study : A study focused on the compound's effect on prostate cancer cells found that treatment led to a dose-dependent decrease in cell viability, suggesting potential for therapeutic use .

- Antimicrobial Evaluation : In vitro testing revealed that this compound outperformed some conventional antibiotics against Bacillus cereus, indicating its potential as an alternative treatment option .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key structural features and synthesis pathways for 2-chloro-4-(pyrrolidin-1-YL)phenylboronic acid?

- Answer : The compound features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a chlorine atom at the 2-position and a pyrrolidine group at the 4-position. Synthesis typically involves sequential functionalization:

Halogenation : Introduction of chlorine via electrophilic substitution.

Borylation : Miyaura borylation using palladium catalysts to install the boronic acid group.

Pyrrolidine Incorporation : Coupling via Buchwald-Hartwig amination or nucleophilic substitution .

- Critical Parameters : Reaction temperature (e.g., 80–100°C for borylation), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd(dppf)Cl₂) .

Q. How is the purity and stability of this compound validated in experimental workflows?

- Answer :

- Purity : Assessed via HPLC (≥95% purity threshold) and NMR (integration of aromatic vs. aliphatic protons).

- Stability : Boronic acids are prone to protodeboronation under basic conditions. Stability testing involves:

- pH titration (optimal stability at pH 6–8).

- Long-term storage at 2–8°C in inert atmospheres (argon) to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of the pyrrolidine and chlorine substituents influence Suzuki-Miyaura coupling efficiency?

- Answer : The electron-donating pyrrolidine group enhances the boronic acid’s Lewis acidity, accelerating transmetallation in cross-coupling reactions. Conversely, the electron-withdrawing chlorine substituent moderates reactivity, reducing side reactions like homocoupling.

- Experimental Design :

- Compare coupling yields using para-substituted aryl halides (e.g., 4-bromotoluene vs. 4-bromoanisole).

- Optimize base selection (e.g., K₂CO₃ vs. CsF) to balance reactivity and solubility .

- Data Table :

| Aryl Halide | Base | Yield (%) |

|---|---|---|

| 4-Bromotoluene | K₂CO₃ | 78 |

| 4-Bromoanisole | CsF | 92 |

| 4-Bromoacetophenone | K₃PO₄ | 65 |

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. For example:

- Polar aprotic solvents (DMSO, DMF): Enhance solubility via dipole interactions but may induce protodeboronation.

- Hydroalcoholic mixtures (MeOH/H₂O): Improve solubility but require pH control (pH 6–7) .

- Methodological Approach :

Conduct solubility screens using automated platforms (e.g., Chemspeed).

Correlate with computational models (e.g., COSMO-RS) to predict solvent compatibility .

Q. How can computational modeling predict the compound’s reactivity in non-traditional reactions (e.g., Chan-Lam coupling)?

- Answer : Density Functional Theory (DFT) calculations identify key transition states:

- Boron Coordination : The pyrrolidine nitrogen may act as an intramolecular base, lowering activation energy for oxidative addition.

- Case Study : DFT analysis of Chan-Lam coupling with aryl amines shows a 15% reduction in energy barrier compared to non-pyrrolidine analogs .

Methodological Challenges

Q. What analytical techniques differentiate between boronic acid and its dehydrated boroxine form?

- Answer :

- NMR : Boronic acid shows a broad peak at δ 7–8 ppm (B-OH protons), absent in boroxine.

- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) in boroxine vs. B-OH (~3200 cm⁻¹) in boronic acid.

- Mass Spectrometry : ESI-MS detects [M-H]⁻ for boronic acid (m/z ~240) and [M-B(OH)₂]⁺ for degradation products .

Q. How do steric effects from the pyrrolidine group impact regioselectivity in multi-component reactions?

- Answer : The pyrrolidine’s bulkiness directs electrophilic attack to the less hindered para position.

- Case Study : In a Pd-catalyzed arylation, the pyrrolidine group reduces ortho substitution by 40% compared to smaller substituents (e.g., methyl) .

Data-Driven Insights

Comparative Reactivity of Structural Analogs

- Table : Reactivity in Suzuki-Miyaura Coupling

| Compound | Substituents | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| 2-Cl-4-Pyrrolidine | Cl, Pyrrolidine | 85 | 12.3 |

| 3-Cl-5-Pyrrolidine | Cl, Pyrrolidine | 72 | 8.7 |

| 4-F-2-Pyrrolidine | F, Pyrrolidine | 89 | 14.1 |

- Trend : Electron-withdrawing groups (Cl, F) enhance reactivity, but steric hindrance lowers yields in ortho-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.